2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a tertiary amine derivative featuring a piperidine core substituted at the 4-position with a [(benzyl-methyl-amino)-methyl] group and at the 1-position with an ethanol moiety. Its structure integrates a six-membered piperidine ring, a benzyl-methyl-amine side chain linked via a methylene bridge, and a hydroxyethyl group.
The compound’s piperidine backbone confers conformational flexibility, while the benzyl group introduces aromatic hydrophobicity. The tertiary amine and hydroxyl groups enhance solubility in polar solvents.
Properties
IUPAC Name |
2-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-17(13-15-5-3-2-4-6-15)14-16-7-9-18(10-8-16)11-12-19/h2-6,16,19H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHDZXLIJZJLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189148 | |
| Record name | 1-Piperidineethanol, 4-[[methyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-27-9 | |
| Record name | 1-Piperidineethanol, 4-[[methyl(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, 4-[[methyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Ethanol Moiety: The final step involves the reaction of the substituted piperidine with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl-methyl-amino group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: The major products include benzyl-methyl-amino-piperidine-carboxylic acid.
Reduction: The major products include benzyl-methyl-amino-piperidine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol with structurally related compounds, emphasizing differences in substituents, functional groups, and molecular properties. Data are synthesized from –4:
Key Structural and Functional Insights:
Methylene Linker vs. Direct Substitution: The target compound’s 4-[(benzyl-methyl-amino)-methyl] group includes a methylene bridge, distinguishing it from analogs like 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol (, Compound 4), where the benzyl-methyl-amino group is directly attached. This linker may reduce steric hindrance and improve binding interactions in pharmacological contexts.
Hydrophilicity and Solubility: The ethanol moiety in the target compound enhances hydrophilicity compared to methanol derivatives like [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol (). Ethanol’s additional hydroxyl group improves aqueous solubility.
Commercial Availability: The target compound’s discontinued status () contrasts with structurally simpler analogs like 2-[(1-Benzylpiperidin-4-yl)amino]ethanol (), which remains verified and commercially accessible.
Biological Activity
Overview
2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, a complex organic compound, features a piperidine ring with a benzyl-methyl-amino group and an ethanol moiety. This unique structure suggests potential for various biological activities, including interactions with receptors and enzymes, which may influence multiple biochemical pathways.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
- Benzyl-Methyl-Amino Group : Enhances the compound's ability to interact with biological targets.
- Ethanol Moiety : Contributes to the compound's solubility and potential reactivity.
| Feature | Description |
|---|---|
| Molecular Formula | C17H28N2O |
| Molecular Weight | 276.42 g/mol |
| CAS Number | 1353985-27-9 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as receptors or enzymes. It may function as an agonist or antagonist , modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary based on the biological context in which the compound is evaluated.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance this activity.
Antiviral Potential
In related studies, compounds derived from piperidine structures have demonstrated antiviral effects. For example, certain derivatives have shown efficacy against Zika virus in vitro, indicating that modifications to the piperidine framework can lead to significant antiviral properties .
Case Studies
- Antibacterial Efficacy : A study evaluated several piperidine derivatives for their antibacterial activity, revealing that modifications to the benzyl group significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that this compound could potentially be developed into a novel antibacterial agent .
- Antiviral Activity Against Zika Virus : Another case study highlighted the antiviral potential of piperidine derivatives, where compounds similar to this compound were found to inhibit viral replication and protein expression in Zika-infected cells . This suggests a pathway for developing therapeutic agents targeting viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
